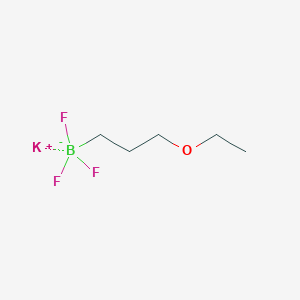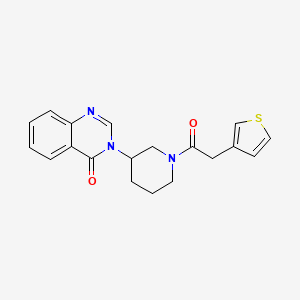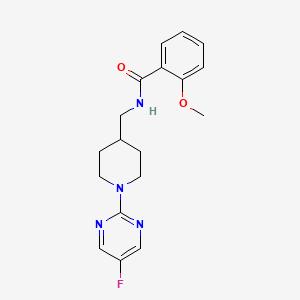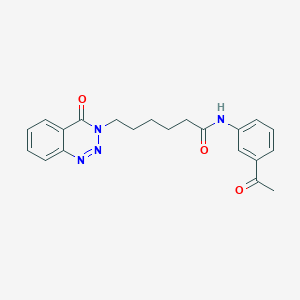![molecular formula C11H11BrF3NO B2632338 2-Bromo-N-[2-(trifluoromethyl)benzyl]propanamide CAS No. 1934159-23-5](/img/structure/B2632338.png)
2-Bromo-N-[2-(trifluoromethyl)benzyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-[2-(trifluoromethyl)benzyl]propanamide, also known as 2-Bromo-N-TFMB, is an organic compound that has been used in various scientific research applications. It is a versatile compound that has been used in the synthesis of various other compounds, and has been studied for its biochemical and physiological effects in laboratory experiments.
科学的研究の応用
Fluorescent ATRP Initiator
A study by Kulai and Mallet-Ladeira (2016) focused on the synthesis of a compound with a similar structure, used as an efficient fluorescent Atom Transfer Radical Polymerization (ATRP) initiator. The synthesized compound was analyzed through various spectroscopic methods and found to be an effective initiator for the polymerization of acrylates, demonstrating its potential in polymer science for creating advanced materials with specific properties (Kulai & Mallet-Ladeira, 2016).
Medicinal Chemistry and Drug Design
Research by Zhao and Hu (2012) explores the significance of introducing fluorinated moieties, such as the trifluoromethyl group, into organic molecules, which can profoundly alter their biological activities. This method is widely used in drug design, highlighting the importance of compounds like 2-Bromo-N-[2-(trifluoromethyl)benzyl]propanamide in developing new pharmaceuticals (Zhao & Hu, 2012).
Organic Synthesis and Cyclization Reactions
He, Pi, Wu, and Cui (2020) demonstrated the use of 2-bromo-propanamides in a selective ring-opening [3 + 2] cyclization reaction with benzo[d]isoxazoles. This method provides a novel way to access highly functionalized 2-hydroxyaryl-oxazolines under mild conditions, showcasing the utility of bromo-propanamides in synthetic organic chemistry (He et al., 2020).
Antimicrobial Activity
Kaushik and Luxmi (2017) conducted a study on a series of N-substituted propanamides synthesized via a click reaction involving 2-azido-N-substituted propanamide and terminal alkyne. These compounds were tested for antimicrobial activity against various bacterial and fungal cultures, indicating the potential of bromo-propanamide derivatives in developing new antimicrobial agents (Kaushik & Luxmi, 2017).
特性
IUPAC Name |
2-bromo-N-[[2-(trifluoromethyl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c1-7(12)10(17)16-6-8-4-2-3-5-9(8)11(13,14)15/h2-5,7H,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEELVCBZGMVYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2632258.png)



![Diethyl 5-[[2-[[4-cyclohexyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2632263.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2632269.png)
![2-[(2-Methylcyclohexyl)amino]pyrimidine-4-carbonitrile](/img/structure/B2632270.png)
![N-[2-(3-Oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-ynamide](/img/structure/B2632272.png)


![1-((4-((4-((difluoromethyl)thio)phenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2632275.png)
![2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2632276.png)
